molecular formula C17H13F3N2O2S2 B2776658 N-(2-hydroxy-2,2-di(thiophen-2-yl)ethyl)-6-(trifluoromethyl)nicotinamide CAS No. 2034265-09-1

N-(2-hydroxy-2,2-di(thiophen-2-yl)ethyl)-6-(trifluoromethyl)nicotinamide

Cat. No.: B2776658
CAS No.: 2034265-09-1
M. Wt: 398.42
InChI Key: BZJUOIGINNMEQO-UHFFFAOYSA-N
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Description

N-(2-hydroxy-2,2-di(thiophen-2-yl)ethyl)-6-(trifluoromethyl)nicotinamide is a complex organic compound that features a nicotinamide core substituted with a trifluoromethyl group and a hydroxyethyl group bearing two thiophene rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-hydroxy-2,2-di(thiophen-2-yl)ethyl)-6-(trifluoromethyl)nicotinamide typically involves multi-step organic reactions. One common approach is to start with the synthesis of the 2-hydroxy-2,2-di(thiophen-2-yl)ethylamine intermediate. This can be achieved through the reaction of thiophene derivatives with glyoxal in the presence of a base to form the corresponding diol, followed by amination.

The next step involves the coupling of this intermediate with 6-(trifluoromethyl)nicotinic acid or its derivatives under amide bond-forming conditions. This can be done using coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) in the presence of a base like DIPEA (N,N-diisopropylethylamine).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to improve yield and scalability. This could include the use of continuous flow reactors for better control of reaction conditions and the use of automated purification systems to streamline the isolation of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(2-hydroxy-2,2-di(thiophen-2-yl)ethyl)-6-(trifluoromethyl)nicotinamide can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as PCC (pyridinium chlorochromate) or DMP (Dess-Martin periodinane).

    Reduction: The nitro group, if present, can be reduced to an amine using reducing agents like hydrogen gas over a palladium catalyst.

    Substitution: The thiophene rings can undergo electrophilic substitution reactions, such as halogenation or nitration, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: PCC, DMP, or other mild oxidizing agents.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) or other suitable reducing agents.

    Substitution: Halogens (e.g., Br2, Cl2) for halogenation; nitric acid for nitration.

Major Products Formed

    Oxidation: Formation of a ketone or aldehyde from the hydroxy group.

    Reduction: Formation of an amine from a nitro group.

    Substitution: Halogenated or nitrated thiophene derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of new materials with unique electronic properties.

    Biology: Investigated for its potential as a bioactive molecule, possibly interacting with specific enzymes or receptors.

    Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors or conductive polymers.

Mechanism of Action

The mechanism of action of N-(2-hydroxy-2,2-di(thiophen-2-yl)ethyl)-6-(trifluoromethyl)nicotinamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, while the thiophene rings can participate in π-π interactions with aromatic residues in proteins.

Comparison with Similar Compounds

Similar Compounds

    2-Hydroxy-2,2-di(thiophen-2-yl)acetic acid: A structurally related compound with similar thiophene substituents but lacking the nicotinamide and trifluoromethyl groups.

    6-(Trifluoromethyl)nicotinic acid: Shares the nicotinamide core and trifluoromethyl group but lacks the hydroxyethyl and thiophene substituents.

Uniqueness

N-(2-hydroxy-2,2-di(thiophen-2-yl)ethyl)-6-(trifluoromethyl)nicotinamide is unique due to the combination of its structural features, which confer distinct electronic and steric properties. The presence of both the trifluoromethyl group and the thiophene rings can enhance its interactions with biological targets and its stability in various environments.

Properties

IUPAC Name

N-(2-hydroxy-2,2-dithiophen-2-ylethyl)-6-(trifluoromethyl)pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13F3N2O2S2/c18-17(19,20)12-6-5-11(9-21-12)15(23)22-10-16(24,13-3-1-7-25-13)14-4-2-8-26-14/h1-9,24H,10H2,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZJUOIGINNMEQO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C(CNC(=O)C2=CN=C(C=C2)C(F)(F)F)(C3=CC=CS3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13F3N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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